Aceglutamide

Catalog No.
S9101305
CAS No.
5817-09-4
M.F
C7H12N2O4
M. Wt
188.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceglutamide

CAS Number

5817-09-4

Product Name

Aceglutamide

IUPAC Name

2-acetamido-5-amino-5-oxopentanoic acid

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)

InChI Key

KSMRODHGGIIXDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O

Description

N(2)-acetylglutamine is a glutamine derivative with an acetyl group bound at the alpha-amino group. It has a role as a human urinary metabolite. It is a N-acetyl-amino acid and a N(2)-acylglutamine.
Acetylglutamine is a natural product found in Salmonella enterica, Vitis vinifera, and other organisms with data available.

Aceglutamide, also known as N-Acetyl-L-glutamine, is an acetylated derivative of the amino acid L-glutamine. It has garnered attention for its potential applications in pharmacology, particularly as a psychostimulant and nootropic agent. The compound is characterized by its ability to enhance cognitive function and memory while also exhibiting neuroprotective properties. Aceglutamide is marketed under various brand names, including Neuramina in Spain and Japan, and is utilized in both medicinal and research contexts.

  • Hydrolysis: Aceglutamide can be hydrolyzed to yield L-glutamine and acetic acid. This reaction typically requires the presence of water and either an acid or base catalyst.
  • Oxidation: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
  • Substitution: Aceglutamide can engage in substitution reactions where the acetyl group is replaced by other functional groups under mild conditions.

Major Products Formed

  • Hydrolysis yields L-glutamine and acetic acid.
  • Oxidation results in oxidized derivatives of aceglutamide.
  • Substitution leads to various substituted derivatives depending on the nucleophile involved.

Aceglutamide serves primarily as a prodrug for glutamine, enhancing its stability and potency. It plays a crucial role in several biological pathways:

  • Neuroprotective Effects: Research indicates that aceglutamide exhibits neuroprotective properties, particularly in models of cerebral ischemia. This suggests its potential utility in treating neurodegenerative conditions .
  • Cognitive Enhancement: As a nootropic, aceglutamide is believed to improve memory and cognitive functions, making it a candidate for therapeutic applications in cognitive decline .

The synthesis of aceglutamide typically involves the acetylation of L-glutamine using acetic anhydride as the acetylating agent. This reaction is often facilitated by a base such as pyridine:

  • Reaction Setup: Mix L-glutamine with acetic anhydride.
  • Catalysis: Add pyridine to catalyze the reaction.
  • Purification: The resulting product is purified through methods such as crystallization or chromatography to isolate pure aceglutamide .

In industrial settings, larger-scale production may utilize automated reactors for consistency and efficiency.

Aceglutamide has diverse applications across various fields:

  • Pharmaceuticals: Used as a psychostimulant and nootropic agent to improve cognitive function.
  • Medical Treatments: Employed as an antiulcer agent (especially in its aluminum complex form) to treat conditions like peptic ulcers .
  • Research: Investigated for its role in cellular metabolism and its potential benefits in preventing protein energy malnutrition by serving as a stable source of glutamine .

Research on aceglutamide has highlighted its interactions with various biological systems:

  • It acts on specific enzymes such as N-acylamino acid racemase, which catalyzes the racemization of N-succinylamino acids .
  • Studies have shown that aceglutamide can influence neurotransmitter systems, particularly those involving glutamate, which is critical for synaptic plasticity and cognitive function .

Aceglutamide shares similarities with several compounds that also derive from glutamine or exhibit related properties. Here are some notable comparisons:

CompoundDescriptionUnique Features
N-Acetylaspartic AcidA derivative of aspartic acid; involved in neurotransmissionPrimarily functions as a neurotransmitter
N-Acetylglutamic AcidAn acetylated form of glutamic acid; involved in metabolic pathwaysPlays a role in urea cycle regulation
CitrullineAn amino acid involved in nitric oxide synthesisFunctions mainly in vascular health
PivagabineA GABA analogue used for neurological disordersPrimarily acts on GABA receptors
BromisovalA sedative-hypnotic agent with anxiolytic propertiesPrimarily used for sleep disorders
CarbromalA sedative used historically; now less commonSimilar sedative properties but less selective

Uniqueness

Aceglutamide's uniqueness lies in its dual role as both a psychostimulant and an antiulcer agent, along with its enhanced stability compared to L-glutamine. Its acetylated form allows for improved bioavailability and effectiveness in therapeutic applications .

Molecular Geometry and Stereochemical Analysis

Aceglutamide possesses the molecular formula C₇H₁₂N₂O₄ with a molecular weight of 188.18 g/mol [1] [2] [3] [4]. The compound exhibits a well-defined three-dimensional structure characterized by its IUPAC designation as (2S)-2-acetamido-5-amino-5-oxopentanoic acid [3] [5]. The canonical SMILES representation (CC(=O)NC(CCC(=O)N)C(=O)O) illustrates the linear arrangement of functional groups, while the InChI key KSMRODHGGIIXDV-YFKPBYRVSA-N provides a unique structural identifier [5] [6].

The stereochemical configuration of aceglutamide is fundamentally important for its biological activity. The compound exists in the L-configuration, maintaining the same absolute stereochemistry as its parent amino acid L-glutamine [7] [6]. The molecule contains a single stereogenic center located at the C2 position, which adopts the S-configuration according to Cahn-Ingold-Prelog nomenclature [6]. This stereochemical arrangement is critical for the compound's recognition by biological systems and enzymatic processes.

The molecular geometry analysis reveals that aceglutamide contains three hydrogen bond donors and four hydrogen bond acceptors, facilitating extensive intermolecular interactions [3]. The compound exhibits five rotatable bonds, providing conformational flexibility that may influence its binding affinity to target receptors [3]. The topological polar surface area measures 110 Ų, indicating moderate polarity that affects membrane permeability and solubility characteristics [3].

Stereochemical studies have demonstrated that aceglutamide can exist as both L- and D-enantiomers, with significantly different pharmacokinetic profiles [8]. High-performance liquid chromatography coupled with mass spectrometry investigations revealed that the enantiomers exhibit stereoselective pharmacokinetics without chiral inversion occurring in vivo or in vitro [8]. This stereochemical stability is crucial for maintaining consistent biological activity and predictable therapeutic outcomes.

Table 1. Molecular Geometry and Stereochemical Parameters

ParameterValueReference
Molecular FormulaC₇H₁₂N₂O₄ [2] [3] [4]
Molecular Weight (g/mol)188.18 [2] [3] [4]
IUPAC Name(2S)-2-acetamido-5-amino-5-oxopentanoic acid [3] [5]
Canonical SMILESCC(=O)NC(CCC(=O)N)C(=O)O [3] [5]
InChI KeyKSMRODHGGIIXDV-YFKPBYRVSA-N [5] [6]
Stereochemical ConfigurationL-configuration [7] [6]
Number of Stereocenters1 [6]
Chiral Center ConfigurationC2 (S) [6]
Hydrogen Bond Donors3 [3]
Hydrogen Bond Acceptors4 [3]
Rotatable Bonds5 [3]
Topological Polar Surface Area (Ų)110 Ų [3]

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about aceglutamide's molecular architecture. The compound has been characterized using both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques under physiological conditions [9] [10]. Nuclear magnetic resonance analysis confirms the presence of characteristic N-acetyl functions, which can be readily detected and quantified in biological samples [10] [11].

The ¹H nuclear magnetic resonance spectrum of aceglutamide exhibits distinct resonances corresponding to the acetyl methyl group, the α-amino acid proton, and the glutamine side chain methylene protons [9] [10]. The acetyl group produces a characteristic singlet in the chemical shift range typical for N-acetyl amino acids [10]. The amino acid backbone protons show coupling patterns consistent with the expected molecular structure, while the terminal amide protons of the glutamine residue appear as exchangeable signals [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals well-resolved signals for all carbon atoms in the aceglutamide molecule [9]. The carbonyl carbons of both the acetyl group and the carboxylic acid function appear in their expected chemical shift ranges, providing definitive structural confirmation [9]. The side chain carbons exhibit chemical shifts characteristic of the glutamine residue, distinguishing aceglutamide from other N-acetylated amino acids [9].

Infrared Spectroscopy

Infrared spectroscopic analysis of aceglutamide reveals characteristic absorption bands that confirm the presence of specific functional groups [12] [13]. The infrared spectrum exhibits strong absorption bands corresponding to amide I and amide II vibrations, which are diagnostic for the acetamide functionality [12] [13]. These bands appear at frequencies consistent with N-acetylated amino acid structures and provide reliable identification markers [12] [13].

The carboxylic acid functionality in aceglutamide produces characteristic infrared absorption bands in the carbonyl stretching region [12]. The primary amide group of the glutamine side chain exhibits distinct N-H stretching and bending vibrations that distinguish it from secondary amide groups [12] [13]. The infrared spectrum serves as a reliable fingerprint for compound identification and purity assessment [12].

Quality control applications utilize infrared spectroscopy for structural verification, with acceptance criteria requiring that sample spectra be identical to reference standards [12]. This spectroscopic technique provides rapid and non-destructive analysis suitable for routine pharmaceutical quality assurance [12].

Mass Spectrometry

Mass spectrometric analysis of aceglutamide provides detailed fragmentation patterns that confirm molecular structure and enable quantitative analysis [14] [15] [16]. Electrospray ionization mass spectrometry produces a molecular ion peak at m/z 189.1 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [14] [16]. The base peak at m/z 130.0 results from the loss of acetyl and carboxyl groups, representing a major fragmentation pathway [14] [16].

Tandem mass spectrometry reveals additional fragment ions that provide structural information about the molecule [14] [16]. The fragment at m/z 84.04455 corresponds to the glutamine side chain, while ions at m/z 172.06068 and 147.07658 result from the loss of ammonia and the acetyl group, respectively [17]. These fragmentation patterns are consistent across different analytical platforms and provide reliable identification criteria [14] [16].

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of aceglutamide in biological matrices [14]. Multiple reaction monitoring modes utilize the transition from m/z 189.1 to 130.0 for sensitive and specific quantification [14]. The analytical methods demonstrate excellent precision, accuracy, and stability characteristics suitable for pharmacokinetic studies [14].

Table 2. Mass Spectrometry Fragmentation Data

Ionm/zRelative Intensity (%)AssignmentReference
Molecular Ion [M+H]⁺189.1100Protonated molecular ion [14] [16]
Base Peak130.0100Loss of acetyl and carboxyl groups [14] [16]
Fragment Ion 184.0445522.40Glutamine side chain fragment [17]
Fragment Ion 2172.060686.70Loss of NH₃ [17]
Fragment Ion 3147.076585.40Loss of acetyl group [17]
Collision Cross Section [M+Na]⁺144.2 Ų-Sodium adduct [17]
Collision Cross Section [M-H]⁻136.83 Ų-Deprotonated ion [17]
Exact Mass188.079706882-Monoisotopic mass [3] [4]

Thermal Stability and Solubility Properties

Thermal Stability Characteristics

Aceglutamide demonstrates favorable thermal stability properties that are crucial for pharmaceutical applications and storage considerations [18] [19]. The compound exhibits a melting point range of 197-208°C, with decomposition occurring simultaneously with melting [20] [4] [21]. This thermal behavior indicates that aceglutamide does not exist in a true liquid state but undergoes decomposition upon heating beyond its melting point [19].

The predicted boiling point of 604.9 ± 50.0°C suggests high thermal stability under normal processing conditions [4] [21]. However, decomposition begins at temperatures above 200°C, limiting the useful temperature range for thermal processing [19]. The compound remains thermally stable under ambient storage conditions, with stability testing demonstrating that room temperature shipping does not affect product integrity [18].

Thermal analysis studies reveal that aceglutamide belongs to a class of amino acid derivatives that decompose rather than melt or sublime [22]. The decomposition process involves multiple stages, with the initial breakdown occurring through dehydration reactions followed by more complex fragmentation processes [15] [22]. These thermal characteristics are consistent with other acetylated amino acids and support the compound's suitability for pharmaceutical formulation [18].

Solubility Profile

The solubility characteristics of aceglutamide significantly influence its bioavailability and formulation strategies [18] [23] [24]. The compound exhibits moderate water solubility, with reported values ranging from 33.33 to 37 mg/mL depending on measurement conditions [18] [24]. This aqueous solubility is substantially higher than that of the parent amino acid L-glutamine, demonstrating the beneficial effect of acetylation on dissolution properties [23] [24].

In dimethyl sulfoxide, aceglutamide shows variable solubility ranging from 16.67 to 37 mg/mL, indicating good compatibility with organic solvents used in pharmaceutical formulation [18] [24]. The compound exhibits limited solubility in phosphate-buffered saline at physiological pH (7.2), with concentrations reaching only 2 mg/mL [4]. Aceglutamide is completely insoluble in ethanol, restricting formulation options involving alcoholic solvents [18] [24].

The pH-dependent solubility of aceglutamide reflects its amphoteric nature, with a predicted pKa value of 3.52 ± 0.10 [4]. The compound's negative LogP value (-2.635) indicates hydrophilic character, which correlates with its preferential partitioning into aqueous phases [4] [21]. These solubility properties require careful consideration during formulation development to ensure adequate bioavailability and stability [23] [24].

Table 3. Thermal Stability and Solubility Properties

PropertyValueReference
Melting Point (°C)197-208 (with decomposition) [20] [4] [21]
Boiling Point (°C)604.9 ± 50.0 (predicted) [4] [21]
Decomposition Temperature (°C)> 200 [19]
Density (g/cm³)1.382 [4] [21]
Optical Rotation [α]D²⁰-12.5° (c = 2.9 in water) [4]
pKa (predicted)3.52 ± 0.10 [4]
LogP (estimated)-2.635 [4] [21]
Water Solubility (mg/mL)33.33-37 [18] [24]
DMSO Solubility (mg/mL)16.67-37 [18] [24]
PBS Solubility pH 7.2 (mg/mL)2 [4]
Ethanol SolubilityInsoluble [18] [24]
Storage Temperature (°C)2-8 [18] [25]
Thermal StabilityStable at room temperature [18]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.07970687 g/mol

Monoisotopic Mass

188.07970687 g/mol

Heavy Atom Count

13

General Manufacturing Information

L-Glutamine, N2-acetyl-: ACTIVE

Dates

Last modified: 11-21-2023

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